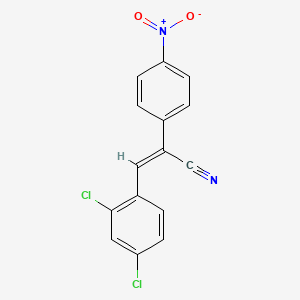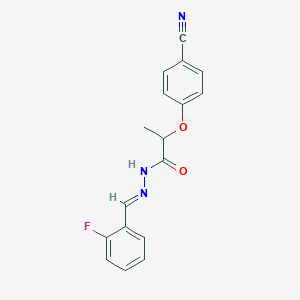![molecular formula C11H13N3O3S B5711508 N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5711508.png)
N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide, also known as NBD-Cl, is a fluorescent labeling reagent that is widely used in biochemical and physiological research. It is a thiol-reactive compound that can covalently attach to cysteine residues in proteins and peptides, allowing for their detection and quantification in various assays.
作用机制
N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide reacts with cysteine residues in proteins and peptides through a thiol-disulfide exchange reaction. The reaction results in the formation of a covalent bond between the this compound molecule and the cysteine residue. The fluorescence of this compound is enhanced upon binding to a protein, allowing for its detection and quantification in various assays.
Biochemical and Physiological Effects:
This compound labeling can affect the biochemical and physiological properties of proteins and peptides. The labeling can alter the conformation and activity of the labeled molecules, leading to changes in their function and interaction with other molecules. However, these effects can be minimized by careful experimental design and optimization of labeling conditions.
实验室实验的优点和局限性
The advantages of using N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide as a labeling reagent include its high sensitivity, specificity, and versatility. This compound can be used with a wide range of proteins and peptides, and its fluorescence can be easily detected using standard laboratory equipment. However, the limitations of this compound include its potential for non-specific labeling and interference with protein function. Additionally, the labeling efficiency of this compound can vary depending on the experimental conditions and the nature of the protein or peptide being labeled.
未来方向
For the use of N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide in scientific research include the development of new labeling strategies and the optimization of existing labeling protocols. Additionally, the application of this compound in live cell imaging and proteomics research is an area of active investigation. The development of new fluorescent labeling reagents with improved properties and performance is also an area of interest. Overall, the use of this compound and other fluorescent labeling reagents will continue to play an important role in advancing our understanding of the structure and function of biological molecules.
合成方法
N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide is synthesized from 3-nitroaniline and butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thioacetic acid to form the final product. The purity of this compound can be improved by recrystallization from a suitable solvent.
科学研究应用
N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide has a wide range of applications in scientific research. It is commonly used as a fluorescent labeling reagent in protein and peptide analysis, such as in fluorescence resonance energy transfer (FRET) assays, fluorescence polarization assays, and fluorescence quenching assays. This compound can also be used in the labeling of lipids, nucleic acids, and carbohydrates. Additionally, this compound has been used in the study of enzyme kinetics, protein-protein interactions, and membrane transport.
属性
IUPAC Name |
N-[(3-nitrophenyl)carbamothioyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-2-4-10(15)13-11(18)12-8-5-3-6-9(7-8)14(16)17/h3,5-7H,2,4H2,1H3,(H2,12,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFPFLJPYBGTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(4-chlorobenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5711436.png)
![3-(chloromethyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B5711443.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711449.png)

![2-chloro-5-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5711475.png)


![3-[2-(2-furyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5711488.png)

![ethyl 4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5711504.png)

![2-chloro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5711527.png)